1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile
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Overview
Description
1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-fluorophenyl group, a ketone group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 4-fluorophenylacetonitrile. This intermediate is then subjected to a cyclization reaction with ethyl chloroacetate under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.
Reduction: Formation of 1-(4-fluorophenyl)-3-hydroxycyclobutanecarbonitrile or 1-(4-fluorophenyl)-3-aminocyclobutanecarbonitrile.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-oxocyclobutanecarbonitrile: Similar structure but with a different position of the ketone group.
1-(4-Fluorophenyl)-3-oxocyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(4-Fluorophenyl)-3-oxocyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITZGEPCGHBJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340251-32-2 |
Source
|
Record name | 1-(4-fluorophenyl)-3-oxocyclobutanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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